molecular formula C9H12N2O2 B13310829 (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

Cat. No.: B13310829
M. Wt: 180.20 g/mol
InChI Key: KVBPECACIRLDIM-ZETCQYMHSA-N
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Description

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative that features a pyridine ring substituted with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methyl-2-pyridinecarboxaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine derivatives: These compounds share a similar amino group and heterocyclic structure but differ in the position and type of substituents.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyridine ring fused to a pyrimidine ring, offering different biological activities.

Uniqueness

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid is unique due to its specific chiral center and the presence of a methyl-substituted pyridine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-8(11-5-6)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

KVBPECACIRLDIM-ZETCQYMHSA-N

Isomeric SMILES

CC1=CN=C(C=C1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CN=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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